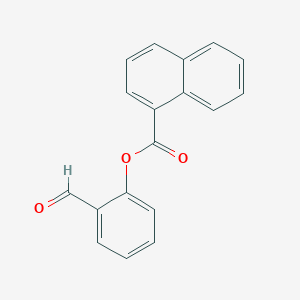

2-Formylphenyl 1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHJVCZUYTSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Formylphenyl 1 Naphthoate

Retrosynthetic Analysis of 2-Formylphenyl 1-naphthoate (B1232437)

Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.indeanfrancispress.com

The most logical retrosynthetic disconnection in 2-Formylphenyl 1-naphthoate is at the ester C-O bond. This bond cleavage simplifies the target molecule into two key precursors: a naphthoic acid moiety and a formyl-substituted phenol (B47542). This approach corresponds to the reverse of a standard esterification reaction. lkouniv.ac.in The resulting synthons, an acyl cation from the naphthoate part and a phenoxide anion from the formylphenyl part, can be traced back to their synthetic equivalents: 1-naphthoic acid (or a more reactive derivative like an acyl chloride) and 2-hydroxybenzaldehyde.

The precursor 2-hydroxybenzaldehyde (salicylaldehyde) requires the introduction of a formyl group (-CHO) ortho to the hydroxyl group on a benzene (B151609) ring. Several methods are established for this transformation:

Reimer-Tiemann Reaction: This is a widely used method for the ortho-formylation of phenols. allen.in The reaction involves treating a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521). onlineorganicchemistrytutor.comresearchgate.net The process generates a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which undergoes electrophilic aromatic substitution, preferentially at the ortho position, to yield the corresponding ortho-hydroxybenzaldehyde. allen.inonlineorganicchemistrytutor.com While effective, conventional Reimer-Tiemann reactions often result in moderate yields (around 35-40%) and require careful control of reaction conditions. researchgate.netgoogle.com The use of phase-transfer catalysts can improve reaction rates and yields. google.com

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst to formylate activated aromatic rings like phenols.

Oxidation of 2-Hydroxymethylphenol: An alternative strategy involves the selective oxidation of the alcohol functionality in 2-hydroxymethylphenol to an aldehyde. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

The second key precursor, 1-naphthoic acid, can be synthesized through several established routes:

Carboxylation of a Grignard Reagent: A common and reliable method involves the reaction of 1-naphthylmagnesium bromide, formed from 1-bromonaphthalene (B1665260) and magnesium, with carbon dioxide (either solid or gaseous). wikipedia.orgorgsyn.org Subsequent acidification yields 1-naphthoic acid.

Oxidation of 1-Alkylnaphthalene: The oxidation of 1-methylnaphthalene (B46632) or other 1-alkylnaphthalenes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can produce 1-naphthoic acid. However, this method can sometimes lead to cleavage of the aromatic ring.

Direct Carboxylation of Naphthalene (B1677914): Recent methods have explored the direct carboxylation of naphthalene with carbon dioxide using a Lewis acid catalyst, offering a more atom-economical route. google.com

Synthetic Routes for this compound via Esterification Reactions

With the key precursors, 1-naphthoic acid and 2-hydroxybenzaldehyde, identified, the forward synthesis involves forming the ester linkage. Because phenols are generally less nucleophilic than aliphatic alcohols, direct esterification can be challenging, often requiring activation of the carboxylic acid. arkat-usa.org

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would involve reacting 1-naphthoic acid with 2-hydroxybenzaldehyde in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction is an equilibrium process, and to drive it towards the product side, strategies such as using a large excess of one reactant or removing the water byproduct are necessary. masterorganicchemistry.comlibretexts.orgathabascau.ca However, the direct Fischer esterification of phenols is often inefficient due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. arkat-usa.orgchemistrysteps.com The reaction may require harsh conditions (high temperatures) which could lead to side reactions involving the sensitive aldehyde group.

A more effective and milder approach for forming esters from carboxylic acids and phenols involves the use of coupling agents. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the phenol.

DCC-Mediated Esterification (Steglich Esterification): This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The addition of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is crucial for the efficient esterification of alcohols and phenols. wikipedia.orgorganic-chemistry.org DMAP acts as an acyl transfer agent, suppressing side reactions and allowing the esterification to proceed under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate product purification. wikipedia.org Water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can be used to simplify workup. researchgate.netjove.com

HATU-Mediated Esterification: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is another powerful coupling agent used for forming amide and ester bonds. youtube.com In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an activated OAt-ester. commonorganicchemistry.com This intermediate then readily reacts with the phenol to form the desired ester product. This method is known for its high efficiency and mild reaction conditions. youtube.comcommonorganicchemistry.com

Below is a comparative table of common coupling agents used in esterification.

| Coupling Agent | Catalyst/Base | Typical Solvent | Temperature | Key Features |

| DCC | DMAP | CH₂Cl₂ | 0 °C to RT | Widely used, mild conditions; forms insoluble DCU byproduct. wikipedia.org |

| EDC | DMAP | CH₂Cl₂, Acetonitrile | Room Temp | Water-soluble carbodiimide; byproduct is water-soluble, simplifying purification. jove.com |

| HATU | DIPEA, Triethylamine | DMF, CH₂Cl₂ | Room Temp | Highly efficient for both amides and esters; mild conditions. youtube.com |

Transesterification Pathways

Transesterification offers a viable route to this compound, typically by reacting a more readily available naphthoate ester with 2-formylphenol (salicylaldehyde). This method is advantageous when the direct esterification is challenging or when the starting naphthoate ester is commercially available at a lower cost than the corresponding naphthoic acid or its activated derivatives. The general scheme involves the exchange of the ester's alcohol or phenol group with 2-formylphenol, often catalyzed by an acid, base, or a metal catalyst.

Recent advancements have focused on developing more efficient and environmentally friendly transesterification protocols. For instance, the use of earth-abundant alkali metal species as heterogeneous catalysts has been shown to be effective for the transesterification of aryl esters with phenols. researchgate.net Another approach involves the use of N-hydroxyphthalimide (NHPI) esters as acylation reagents in the presence of an inorganic base, which allows for a facile and general synthesis of various aryl esters with high yields and excellent functional group tolerance. researchgate.net

For β-ketoesters, new silica-based hybrid materials have been developed as heterogeneous catalysts for transesterification, demonstrating high yields and catalyst reusability. researchgate.net Although not directly applied to this compound, these catalytic systems represent a promising avenue for its synthesis via a transesterification pathway.

| Catalyst/Reagent System | Substrate 1 | Substrate 2 | Product Class | Yield (%) | Reference |

| Heterogeneous alkali metal | (Hetero)aryl esters | Phenols | Aryl esters | - | researchgate.net |

| NHPI ester / K₂CO₃ | Phenols | NHPI esters | Aryl esters | High | researchgate.net |

| Silica-based hybrid materials | β-Ketoesters | Alcohols | β-Ketoesters | Good | researchgate.net |

This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of this compound.

Synthesis of this compound Through Functional Group Interconversions

An alternative strategy for the synthesis of this compound involves the formation of the ester backbone first, followed by the introduction or modification of the formyl group through functional group interconversion.

One of the most plausible routes in this category is the oxidation of a precursor molecule, such as 2-(hydroxymethyl)phenyl 1-naphthoate. This precursor could be synthesized by the esterification of 1-naphthoic acid with 2-(hydroxymethyl)phenol. The subsequent selective oxidation of the hydroxymethyl group to an aldehyde would yield the final product.

A notable method for such a transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. google.com This system is known for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, which is crucial for the synthesis of this compound. A patent describes the synthesis of 2-(4-formylphenyl)propionic acid from its 2-[4-(hydroxymethyl)phenyl]propionic acid precursor using a TEMPO/NaOCl system, achieving high yield and purity. google.com

Another potential, though less direct, oxidation pathway could involve starting with 2-methylphenyl 1-naphthoate. The oxidation of a methyl group on an aromatic ring directly to a formyl group is challenging but can be achieved under specific conditions, often involving radical reactions. researchgate.net Research on the gas-phase oxidation of methylphenyl radical cations has provided insights into the mechanisms of such transformations. researchgate.net

| Precursor Compound | Reagents | Product Functional Group | Key Features | Reference |

| 2-(Hydroxymethyl)phenyl derivative | TEMPO, NaOCl | Formyl | High selectivity, mild conditions | google.com |

| 2-Methylphenyl derivative | O₂ (gas phase) | Formyl (via intermediates) | Mechanistic understanding | researchgate.net |

This table outlines potential oxidation pathways based on analogous transformations.

A two-step reduction-oxidation sequence can also be envisioned. This would begin with a precursor such as 2-carboxyphenyl 1-naphthoate or 2-(alkoxycarbonyl)phenyl 1-naphthoate. The carboxylic acid or ester functionality at the 2-position of the phenyl ring would first be reduced to a primary alcohol (a hydroxymethyl group). This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, with careful consideration of the potential for reduction of the naphthoate ester group.

Following the reduction, the resulting 2-(hydroxymethyl)phenyl 1-naphthoate would then be subjected to a selective oxidation to the aldehyde, as described in the previous section (2.3.1.), using methods like TEMPO-catalyzed oxidation. This sequence allows for the use of a wider range of starting materials but requires careful control of reaction conditions to ensure selectivity in both the reduction and oxidation steps.

Novel and Green Synthetic Methodologies for this compound

In line with the principles of green chemistry, recent research has focused on developing catalytic, solvent-free, and aqueous-based methods for ester synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

The direct esterification of 1-naphthoic acid with 2-formylphenol is challenging due to the lower nucleophilicity of phenols compared to alcohols. rsc.org To overcome this, various catalytic systems have been developed.

One green method involves the use of triarylphosphites and N-iodosuccinimide in chlorobenzene, which facilitates the direct synthesis of aryl esters from carboxylic acids under neutral conditions in good to high yields. rsc.orgrsc.org Another innovative approach employs bimetallic oxide cluster catalysts, such as RhRu, which can efficiently catalyze the C-H bond activation of arenes for direct esterification with carboxylic acids using molecular oxygen as the sole oxidant. labmanager.com

Other catalytic systems reported for the synthesis of phenolic esters include:

Pivalic anhydride (B1165640) with sodium thiosulfate (B1220275) as a catalyst, offering a simple and practical method. arkat-usa.org

A borate-sulfuric acid complex, which has been shown to be an effective catalyst for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com

A SiO₂-SO₃H amorphous catalyst, which is efficient for the esterification of carboxylic acids with phenol under both conventional heating and microwave irradiation. researchgate.net

| Catalyst/Reagent System | Reactant 1 | Reactant 2 | Key Advantage | Reference |

| Triarylphosphites / NIS | Carboxylic Acid | Phenol | Neutral conditions, high yields | rsc.orgrsc.org |

| RhRu bimetallic oxide | Arene | Carboxylic Acid | Uses O₂ as oxidant | labmanager.com |

| Pivalic anhydride / Na₂S₂O₃ | Carboxylic Acid | Phenol | Inexpensive and easy to handle | arkat-usa.org |

| Borate-sulfuric acid | Carboxylic Acid | Phenol | Direct synthesis | google.com |

| SiO₂-SO₃H | Carboxylic Acid | Phenol | Heterogeneous, microwave compatible | researchgate.net |

This table summarizes various catalytic approaches for aryl ester synthesis applicable to the target compound.

The development of solvent-free reaction conditions is a significant goal in green chemistry, as it minimizes the use of volatile organic compounds. jmchemsci.com The acylation of phenols can be achieved under solvent-free conditions using various catalysts, such as H-beta zeolite or sodium acetate (B1210297) trihydrate, often with high yields and short reaction times. jmchemsci.com Silphos [PCl₃-n(SiO₂)n], a heterogeneous phosphine (B1218219) reagent, has also been reported for the efficient solvent-free esterification of carboxylic acids and alcohols. tandfonline.com

Esterification in aqueous media presents another green alternative. Enzymatic catalysis, for example using lipases, has been successfully employed for the synthesis of esters in aqueous miniemulsions. nih.gov This method offers high conversions and is performed under mild conditions, making it an attractive, albeit potentially more expensive, option.

| Methodology | Catalyst/Medium | Key Features | Reference |

| Solvent-Free Acylation | H-beta zeolite, Sodium acetate trihydrate | Reduced waste, often mild conditions | jmchemsci.com |

| Solvent-Free Esterification | Silphos [PCl₃-n(SiO₂)n] | Heterogeneous catalyst, easy work-up | tandfonline.com |

| Aqueous Esterification | Lipase in miniemulsion | Biocatalysis, mild conditions | nih.gov |

This table highlights green synthetic methodologies that could be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis of this compound

The advent of microwave-assisted organic synthesis has revolutionized the landscape of chemical transformations, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing side reactions. nih.gov This methodology is particularly pertinent to esterification reactions, such as the synthesis of this compound from 2-formylphenol and 1-naphthoyl chloride. The application of microwave irradiation can provide a rapid and efficient route to this target molecule, capitalizing on the principles of dielectric heating to achieve uniform and instantaneous thermal energy transfer within the reaction mixture.

The synthesis of aryl esters is a cornerstone of organic chemistry, traditionally accomplished through methods like the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base. wikipedia.org While effective, these reactions can be time-consuming. Microwave irradiation accelerates this process by directly coupling with the polar molecules in the reaction, leading to a rapid increase in temperature and reaction rate. tandfonline.comanton-paar.com

A plausible microwave-assisted approach for the synthesis of this compound involves the reaction of 2-formylphenol with 1-naphthoyl chloride. This reaction can be conducted under various conditions, including solvent-free protocols or with the use of a high-boiling point, microwave-transparent solvent to ensure even heat distribution. The presence of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen chloride gas byproduct, thereby driving the reaction to completion. researchgate.net

Research into the microwave-assisted acylation of phenols has demonstrated the versatility of this technique. For instance, studies have shown that phenols can be efficiently acylated with various acylating agents, including acid chlorides and anhydrides, under microwave irradiation, often without the need for a catalyst. acs.orgasianpubs.org The reaction conditions can be fine-tuned, including microwave power, temperature, and reaction time, to optimize the yield and purity of the desired aryl ester. In some cases, the selectivity of the acylation can also be controlled under microwave conditions. tandfonline.comtandfonline.com

The proposed microwave-assisted synthesis of this compound would proceed as follows: 2-formylphenol and 1-naphthoyl chloride, along with a suitable base, would be subjected to microwave irradiation. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired product, this compound, can be isolated and purified using standard laboratory procedures like extraction and chromatography.

The following table summarizes representative conditions and findings from studies on the microwave-assisted acylation of phenols, which underpin the proposed methodology for the synthesis of this compound.

| Phenolic Substrate | Acylating Agent | Solvent | Catalyst/Base | Microwave Power (W) | Time (min) | Yield (%) |

| Phenol | Acetyl chloride | Tetrahydrofuran | Triethylamine | Not specified | 10 | High |

| 4-Methoxyphenol | Benzoyl chloride | None | Pyridine | 200-300 | 3-4 | >90 |

| Phenol | Acetic anhydride | None | None | Not specified | 5 | 95 |

| 2-Naphthol | Acetyl chloride | Dichloromethane | Boron trichloride | 100 | 5 | 85 |

| (Hydroxyalkyl)phenols | Acetyl chloride | Tetrahydrofuran | None | Not specified | 10-30 | 70-95 |

Note: The data in this table is compiled from various sources on microwave-assisted acylation of phenols and serves as a basis for the proposed synthesis of this compound. tandfonline.comasianpubs.orgnih.gov

Chemical Reactivity and Transformation Studies of 2 Formylphenyl 1 Naphthoate

Reactions Involving the Aldehyde Functionality of 2-Formylphenyl 1-naphthoate (B1232437)

The aldehyde group, with its electrophilic carbonyl carbon, is a key site for various chemical reactions.

Nucleophilic Additions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product. masterorganicchemistry.com

The reactivity of the aldehyde in 2-Formylphenyl 1-naphthoate allows for reactions with a variety of nucleophiles. For instance, organometallic reagents like Grignard reagents and organolithium compounds readily add to the carbonyl group. libretexts.org Diorganocopper reagents, however, tend to favor conjugate addition if an α,β-unsaturated system is present. libretexts.org

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

The aldehyde functionality of this compound is also susceptible to various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This reaction is a valuable method for forming new carbon-carbon double bonds.

Aldol Condensation: While less common for aromatic aldehydes which cannot enolize, they can act as electrophilic partners in crossed aldol condensations with enolizable aldehydes or ketones.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphonium (B103445) ylide would lead to the formation of a vinyl derivative. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. whiterose.ac.uk

Redox Chemistry (Selective Oxidation and Reduction)

The aldehyde group can undergo both oxidation and reduction. libretexts.org

Selective Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Reactions at the Ester Linkage of this compound

The ester group in this compound also presents opportunities for chemical modification, primarily through nucleophilic acyl substitution.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. researchgate.net

Under basic conditions, hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. researchgate.net The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group. masterorganicchemistry.comwikipedia.org

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.comwikipedia.org

The kinetics of the hydrolysis of naphthoate esters have been studied, and the rates are influenced by the substituents on the naphthalene (B1677914) ring. researchgate.net

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This equilibrium reaction can be catalyzed by either an acid or a base. wikipedia.org The general mechanism involves nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate that can then eliminate the original alcohol. wikipedia.org

The transesterification of aryl esters, such as this compound, with phenols can be achieved using catalysts like potassium carbonate. rsc.org This method allows for the synthesis of a variety of different esters. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Phenol (B47542) | K₂CO₃ | Phenyl 1-naphthoate | rsc.org |

| This compound | Methanol | Acid or Base | Methyl 1-naphthoate | masterorganicchemistry.comwikipedia.org |

| This compound | Ethanol | Acid or Base | Ethyl 1-naphthoate | masterorganicchemistry.comwikipedia.org |

Aminolysis Reactions

The aminolysis of this compound involves the reaction of the ester with an amine. This process is a form of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the ester bond. The thermodynamically stable amide bond is formed, and the phenoxide portion of the ester is eliminated as a leaving group.

In the case of this compound, aminolysis would result in the formation of a 1-naphthamide (B1198061) derivative and 2-hydroxybenzaldehyde. The reaction is typically carried out by heating the ester with a primary or secondary amine. The reactivity of the amine plays a significant role, with more nucleophilic amines generally reacting more readily. While specific research detailing the aminolysis of this particular compound is not extensively documented, the reaction is expected to follow these well-established principles of organic chemistry.

The general reaction is as follows: this compound + R¹R²NH → N,N-R¹,R²-1-naphthamide + 2-hydroxybenzaldehyde

Below is a table illustrating potential products from the aminolysis of this compound with various amines.

| Amine Reactant | Chemical Name | Product (1-Naphthamide Derivative) |

| NH₃ | Ammonia | 1-Naphthamide |

| CH₃NH₂ | Methylamine | N-Methyl-1-naphthamide |

| (CH₃)₂NH | Dimethylamine | N,N-Dimethyl-1-naphthamide |

| C₆H₅NH₂ | Aniline | N-Phenyl-1-naphthamide |

Aromatic Ring Functionalization of this compound

The structure of this compound contains two distinct aromatic systems: a substituted phenyl ring and a naphthyl ring. Each of these rings possesses different reactivity profiles towards aromatic functionalization due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are governed by the substituents already present on the ring.

On the Phenyl Ring: The phenyl ring is substituted with two groups: a formyl group (-CHO) and an ester linkage (-O-CO-Ar).

The formyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. mnstate.edu

When multiple substituents are present, the most strongly activating group typically directs the substitution. masterorganicchemistry.com In this case, both groups are deactivating. The powerful deactivating and meta-directing influence of the formyl group is expected to dominate, making the phenyl ring significantly less reactive than benzene (B151609). Any substitution would likely occur at the positions meta to the formyl group (C4 and C6 relative to the ester linkage).

On the Naphthyl Ring: The naphthyl ring is part of a 1-naphthoate structure. Naphthalene is inherently more reactive towards EAS than benzene. libretexts.org However, the C1 position is substituted with an electron-withdrawing ester carbonyl group (-CO-O-Ar), which deactivates the ring. In naphthalene systems, substitution typically favors the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. libretexts.org With the C1 position blocked and deactivated, electrophilic attack would be directed to other positions on the naphthyl system, primarily on the unsubstituted ring (positions 5 and 8).

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position of Attack |

| Phenyl Ring | -CHO, -O-CO-Ar | Formyl: meta-directing (deactivating) Ester: ortho, para-directing (deactivating) | Meta to the formyl group |

| Naphthyl Ring | -CO-O-Ar | Deactivating | Positions 5 and 8 |

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (NAS) typically requires two main features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. lumenlearning.comopenstax.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.com

The this compound scaffold is not well-suited for traditional NAS reactions.

Neither the phenyl nor the naphthyl ring possesses a conventional leaving group.

On the phenyl ring, the electron-withdrawing formyl group is present, but without a leaving group at an ortho or para position, the SNAr mechanism is not viable.

The naphthoate portion of the molecule is also not activated for NAS.

Alternative NAS pathways, such as those proceeding through a benzyne (B1209423) intermediate, require extremely strong bases and harsh conditions. govtpgcdatia.ac.in Another possibility is the radical-nucleophilic aromatic substitution (SRN1) mechanism, which does not require ring activation by electron-withdrawing groups but proceeds through a radical anion intermediate. wikipedia.org However, there is no specific literature documenting that this compound undergoes NAS through any of these mechanisms.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, typically require an organohalide or pseudohalide (like a triflate) to act as an electrophilic coupling partner. nih.govescholarship.org

This compound itself cannot directly participate in these reactions as it lacks the necessary leaving group. However, it could be converted into a suitable substrate through a prior electrophilic halogenation (e.g., bromination or iodination) on either the phenyl or naphthyl ring, as discussed in section 3.3.1.

Once a halogenated derivative, such as "4-Bromo-2-formylphenyl 1-naphthoate," is synthesized, it can undergo a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to form a C-C bond between the aryl group and the alkyne. eie.gr

The table below illustrates the potential cross-coupling reactions of a hypothetical halogenated derivative of this compound.

| Reaction Type | Halogenated Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | 4-Bromo-2-formylphenyl 1-naphthoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | 5-Iodo-2-formylphenyl 1-naphthoate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

| Sonogashira | 4-Bromo-2-formylphenyl 1-naphthoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

Pericyclic Reactions and Rearrangements Involving this compound Scaffolding

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgslideshare.net They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. udel.edu

The core structure of this compound is largely aromatic and saturated in its linkages, making it an unlikely substrate for most common pericyclic reactions under standard conditions.

Electrocyclic Reactions: These reactions involve the formation of a ring from an open-chain conjugated system (or the reverse). ox.ac.uk The high stability of the aromatic rings in the molecule prevents them from readily participating in such transformations.

Sigmatropic Rearrangements: These are unimolecular isomerizations involving the movement of a σ-bond. pitt.edu The scaffold lacks the typical 1,5-diene or allyl vinyl ether systems required for common Cope or Claisen rearrangements.

Despite the unlikelihood of the final molecule participating in pericyclic reactions, related scaffolds can undergo complex cyclizations. For instance, studies on (2-formylphenyl)prop-2-yn-1-yl acetates have shown they can undergo gold-catalyzed cyclizations to form substituted naphthoates. researchgate.net This indicates that the formylphenyl unit can serve as a key component in intricate rearrangement and annulation cascades to build complex molecular architectures.

The most plausible, though still hypothetical, pericyclic reaction involving the this compound structure itself would be a hetero-Diels-Alder reaction . In this scenario, the aldehyde's carbonyl group could act as a dienophile (a 2π component), reacting with a suitable electron-rich 1,3-diene. This would be a [4+2] cycloaddition, forming a dihydropyran ring. This type of reaction typically requires thermal conditions or Lewis acid catalysis to activate the dienophile.

Table of Compounds Mentioned

| Chemical Name | Formula |

| This compound | C₁₈H₁₂O₃ |

| 1-Naphthamide | C₁₁H₉NO |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ |

| Ammonia | NH₃ |

| Methylamine | CH₃NH₂ |

| Dimethylamine | (CH₃)₂NH |

| Aniline | C₆H₅NH₂ |

| N-Methyl-1-naphthamide | C₁₂H₁₁NO |

| N,N-Dimethyl-1-naphthamide | C₁₃H₁₃NO |

| N-Phenyl-1-naphthamide | C₁₇H₁₃NO |

| Benzene | C₆H₆ |

| Naphthalene | C₁₀H₈ |

| 4-Bromo-2-formylphenyl 1-naphthoate | C₁₈H₁₁BrO₃ |

| 5-Iodo-2-formylphenyl 1-naphthoate | C₁₈H₁₁IO₃ |

| Phenylboronic acid | C₆H₇BO₂ |

| Styrene | C₈H₈ |

| Phenylacetylene | C₈H₆ |

| (2-formylphenyl)prop-2-yn-1-yl acetate (B1210297) | C₁₂H₁₀O₃ |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Formylphenyl 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 2-Formylphenyl 1-naphthoate (B1232437)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Formylphenyl 1-naphthoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to elucidate the molecule's preferred conformation.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex array of signals in the ¹H and ¹³C NMR spectra of this compound and for revealing through-bond and through-space correlations. researchgate.netprinceton.edu

COrrelation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling relationships through two or three bonds. sdsu.edu In the spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons on both the phenyl and naphthyl ring systems.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). creative-biostructure.com This experiment is fundamental for assigning the carbon signals based on their attached, and usually more easily assigned, protons. Each cross-peak in the HSQC spectrum represents a C-H bond. creative-biostructure.com

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. princeton.edu This is critical for determining the three-dimensional structure and conformational preferences of the molecule. For example, NOESY can reveal the spatial relationship between the protons of the formylphenyl group and the naphthoate group, indicating the relative orientation of these two ring systems.

Table 1: Hypothetical 2D-NMR Data for this compound

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons on the phenyl and naphthyl rings. |

| HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals based on directly attached protons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirms connectivity across ester linkage and to quaternary carbons. |

| NOESY | ¹H - ¹H (through space) | Elucidates the spatial arrangement and conformation of the molecule. |

Solid-State NMR Studies

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecular structure and packing in the crystalline state. emory.edupreprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, which are often characterized by broad lines due to anisotropic interactions. preprints.org For this compound, ssNMR could provide insights into the presence of different polymorphs, which are distinct crystalline forms of the same compound that can have different physical properties. americanpharmaceuticalreview.com It can also probe intermolecular interactions within the crystal lattice. polymersynergies.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. photothermal.comedinst.com These two techniques are complementary, as some molecular vibrations that are strong in IR may be weak or silent in Raman, and vice versa. photothermal.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong band around 1720-1740 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. The formyl group (aldehyde) would also exhibit a characteristic C=O stretch, typically around 1700 cm⁻¹, and C-H stretching vibrations near 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar C=C bonds of the aromatic rings. photothermal.com Differences in the vibrational spectra between the solid state and a solution can indicate the presence of specific intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | >3000 |

| Ester C=O | Stretch | ~1730 |

| Aldehyde C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. lcms.cz For this compound (C₁₈H₁₂O₃), HRMS would provide a measured mass that is very close to the calculated exact mass of 288.0786 g/mol .

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. lcms.cz When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the naphthoyl cation (m/z 155) and the formylphenoxide radical cation or related fragments.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated m/z | Information Provided |

|---|---|---|---|

| [M]⁺ | C₁₈H₁₂O₃ | 288.0786 | Molecular Ion, confirms molecular formula. |

| [C₁₁H₇O]⁺ | C₁₁H₇O | 155.0497 | Naphthoyl cation, confirms the naphthoate moiety. |

| [C₇H₅O₂] | C₇H₅O₂ | 121.0289 | Fragment from the formylphenyl portion. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. wikipedia.orglibretexts.org By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise coordinates of every atom, the bond lengths, bond angles, and torsion angles. anton-paar.com This provides an unambiguous determination of the molecule's conformation in the crystal.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. anton-paar.com This can provide insights into intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential π-π stacking between the aromatic rings of neighboring molecules. For this compound, this analysis would reveal the relative orientation of the phenyl and naphthyl rings in the solid state and how these planar systems interact with each other in the crystal.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Key Torsion Angles | e.g., Dihedral angle between the phenyl and naphthyl rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Electronic Transitions in this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edujove.com For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the conjugated systems of the phenyl and naphthyl rings. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The extent of conjugation significantly influences the λ_max; more extended conjugated systems generally absorb at longer wavelengths. jove.com

Fluorescence spectroscopy provides complementary information by measuring the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Not all molecules that absorb UV light are fluorescent. If this compound is fluorescent, the emission spectrum would typically be a mirror image of the absorption spectrum and would occur at a longer wavelength (a phenomenon known as the Stokes shift). Fluorescence studies can be sensitive to the molecule's environment and can be used to probe interactions with other molecules or changes in solvent polarity.

Table 5: Anticipated UV-Vis and Fluorescence Data for this compound

| Technique | Parameter | Expected Observation | Information Gained |

|---|---|---|---|

| UV-Vis Spectroscopy | λ_max (nm) | Absorption bands in the UV region. | Characterizes the π → π* electronic transitions. |

| Fluorescence Spectroscopy | λ_em (nm) | Emission at a longer wavelength than λ_max (if fluorescent). | Provides information on the excited state properties. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Variants of this compound are Investigated

While this compound in its parent structure is achiral, the introduction of chiral centers or elements of axial chirality would give rise to enantiomeric or diastereomeric forms. The study of such chiral variants would necessitate the use of chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, to elucidate their absolute configuration and conformational preferences in solution.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. For chiral derivatives of this compound, CD spectroscopy would be a powerful tool for stereochemical assignment. acs.org

The electronic transitions of the naphthyl and phenyl chromophores within the molecule would be expected to give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of these chromophores. nih.gov In the case of atropisomers, where rotation around a single bond is restricted, the helicity of the molecule would strongly influence the CD spectrum.

The investigation of chiral derivatives of this compound using CD spectroscopy would likely involve several approaches:

Exciton (B1674681) Coupling: The two aromatic chromophores, the naphthyl and the formylphenyl groups, are positioned in proximity to each other. If their electric transition dipole moments are suitably oriented, they can engage in exciton coupling. This phenomenon results in a characteristic bisignate (two-branched) Cotton effect in the CD spectrum, from which the absolute configuration of the molecule can often be directly deduced based on the sign of the couplet. nih.gov

Comparison with Theoretical Calculations: The experimental CD spectrum would be compared with theoretical spectra generated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov By calculating the predicted CD spectra for different possible stereoisomers, a match with the experimental data can provide strong evidence for the absolute configuration of the synthesized compound. rsc.org

Chirality Sensing: In a hypothetical scenario where this compound derivatives are designed as sensors, their chiroptical properties could change upon interaction with other chiral molecules. metu.edu.trmdpi.com This induced circular dichroism could be used to determine the stereochemistry of the analyte.

A representative dataset for a hypothetical chiral derivative of this compound, for instance, an atropisomeric variant, as determined by CD spectroscopy, is presented below. This table illustrates the type of data that would be collected and analyzed.

| Wavelength (nm) | Δε (M-1cm-1) | Assignment |

|---|---|---|

| 320 | +15.2 | Exciton-coupled transition (naphthyl-phenyl) |

| 295 | -20.5 | Exciton-coupled transition (naphthyl-phenyl) |

| 254 | +8.7 | π-π* transition (naphthyl) |

| 230 | -5.1 | π-π* transition (phenyl) |

The development of chiral materials with strong chiroptical responses is a significant area of research for applications in enantioselective sensing and advanced optical materials. rsc.org The investigation of chiral variants of this compound would contribute to this field by providing insights into the structure-property relationships of chiral esters.

Computational and Theoretical Studies of 2 Formylphenyl 1 Naphthoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 2-Formylphenyl 1-naphthoate (B1232437)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties by approximating the electron density of a system.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Formylphenyl 1-naphthoate, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p).

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes, such as the C=O stretching of the aldehyde and ester groups, and the C-H and C=C vibrations of the aromatic rings.

Illustrative Optimized Geometry Parameters for this compound This table presents hypothetical, yet plausible, data based on DFT calculations of similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(formyl)-H | ~1.11 Å |

| C(formyl)=O | ~1.22 Å | |

| C(ester)=O | ~1.21 Å | |

| C(ester)-O(phenyl) | ~1.38 Å | |

| O(phenyl)-C(phenyl) | ~1.41 Å | |

| Bond Angle | O=C-H (formyl) | ~124° |

| C(naphthyl)-C(ester)=O | ~125° | |

| C(ester)-O(phenyl)-C(phenyl) | ~118° | |

| Dihedral Angle | C(naphthyl)-C(ester)-O(phenyl)-C(phenyl) | ~80-100° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1-naphthoate moiety, which is a good electron-donating group. Conversely, the LUMO is likely to be distributed over the electron-withdrawing formylphenyl part of the molecule, particularly the aldehyde and ester carbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.

Illustrative FMO Properties for this compound This table contains representative values derived from DFT calculations on analogous aromatic esters.

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Relates to electronic stability and UV-Vis absorption |

DFT calculations can provide valuable predictions of spectroscopic data that aid in experimental characterization.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the formyl proton (~10 ppm), and the various aromatic protons on the naphthyl and phenyl rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. These excitations correspond to the absorption bands in a UV-Vis spectrum. The calculations would likely predict strong π → π* transitions associated with the aromatic systems.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions of this compound

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. tpgit.edu.inmdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing insight into conformational changes and interactions with the environment. tpgit.edu.inmdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and track its trajectory over nanoseconds or longer. Current time information in Bangalore, IN. This would allow for the exploration of its conformational landscape, particularly the rotation around the C-O-C ester linkage. The simulation could reveal the most populated conformations in solution and the energy barriers between them. Furthermore, MD can be used to study how the molecule interacts with solvent molecules or other solutes through non-covalent interactions like van der Waals forces and hydrogen bonding (to the carbonyl oxygens).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity (Non-Biological) of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. mdpi.comresearchgate.net While often used for biological activity, QSAR can also be applied to non-biological chemical properties, such as reactivity or photophysical characteristics.

To build a QSAR model for the chemical reactivity of this compound derivatives, a dataset would be required. This would involve synthesizing a series of related compounds with different substituents on the aromatic rings and experimentally measuring a specific reactivity parameter (e.g., the rate constant for hydrolysis).

For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. researchgate.net A validated QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties.

Example Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Molecular polarity |

| HOMO-LUMO Gap | Electronic excitability, reactivity | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity |

| Topological | Wiener Index | Molecular branching |

Reaction Mechanism Elucidation via Computational Chemistry for Transformations of this compound

Computational chemistry, particularly DFT, is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. canterbury.ac.nz For this compound, several reactions could be studied, including nucleophilic addition to the aldehyde, hydrolysis of the ester, or electrophilic aromatic substitution.

A mechanistic study involves mapping the potential energy surface of the reaction. Researchers would calculate the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For example, studying the alkaline hydrolysis of the ester group would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov DFT calculations could:

Identify the tetrahedral intermediate formed during the reaction.

Locate the transition state for both the formation and breakdown of this intermediate.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

By comparing the activation energies for different possible pathways, chemists can predict which mechanism is most favorable. For instance, studies on related salicylaldehyde (B1680747) esters have used DFT to map the free energy profile of reactions, identifying key intermediates and transition state barriers.

Academic and Methodological Applications of 2 Formylphenyl 1 Naphthoate

2-Formylphenyl 1-naphthoate (B1232437) as a Versatile Synthetic Building Block

Organic synthesis relies heavily on the use of versatile building blocks—molecules that can be readily modified to construct more complex structures. sigmaaldrich.comtcichemicals.com 2-Formylphenyl 1-naphthoate fits this description, offering multiple reactive sites for chemical transformations.

Precursor for Complex Organic Molecules

The aldehyde and ester functionalities of this compound allow for a variety of chemical reactions, making it a valuable precursor for the synthesis of intricate organic molecules. For instance, the aldehyde group can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or transesterified, providing further avenues for molecular elaboration. rsc.org

Research has demonstrated the utility of related structures in the synthesis of complex heterocyclic frameworks. For example, derivatives of 2-formylphenyl acetates have been used in gold-catalyzed cyclizations to produce substituted 1H-indene and naphthoate derivatives. researchgate.net These reactions highlight the potential of the 2-formylphenyl moiety to participate in sophisticated cyclization cascades, leading to the formation of polycyclic aromatic systems.

Intermediate in Multi-Step Syntheses

In addition to being a starting material, this compound can also function as a key intermediate in multi-step synthetic sequences. Its structure can be strategically assembled from simpler precursors and then carried through several transformations to arrive at a final target molecule. For example, the synthesis of tert-Butyl 4-(1-(2'-formylphenyl)-2-naphthoyl)piperazine-1-carboxylate involves the use of 2-formylphenyl boronic acid as a key building block. whiterose.ac.uk This underscores the accessibility of the 2-formylphenyl unit in synthetic chemistry.

The ability to perform selective modifications at either the aldehyde or the ester group allows for a stepwise and controlled construction of complex molecular architectures. This stepwise approach is crucial in total synthesis, where the precise installation of functional groups is paramount.

Exploration of this compound in Ligand Design for Catalysis

The field of catalysis often relies on the design of organic molecules, known as ligands, that can coordinate to a metal center and modulate its reactivity and selectivity. nih.govnih.gov The structural features of this compound make it an interesting scaffold for the development of novel ligands.

Chelating Ligands for Metal Complexes

The presence of both an aldehyde oxygen and an ester carbonyl oxygen in this compound provides potential coordination sites for metal ions. By modifying the molecule to introduce additional donor atoms, it is possible to create multidentate chelating ligands. These ligands can form stable complexes with a variety of metals, influencing the catalytic activity of the metal center.

For example, the aldehyde group can be converted into an imine or an amine through condensation with a primary amine. If the amine contains another donor group, a tridentate or tetradentate ligand can be readily synthesized. The resulting metal complexes could find applications in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.

Chiral Ligands Derived from this compound

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. This is often achieved through asymmetric catalysis, which employs chiral ligands to control the stereochemical outcome of a reaction. This compound can serve as a starting point for the synthesis of chiral ligands.

By introducing a chiral auxiliary or performing an asymmetric transformation on the molecule, it is possible to generate chiral derivatives of this compound. For instance, the aldehyde could be reacted with a chiral amine to form a chiral imine ligand. Alternatively, asymmetric reduction of the aldehyde would yield a chiral alcohol that could be incorporated into a ligand framework. These chiral ligands could then be used in conjunction with transition metals to catalyze a wide range of enantioselective reactions.

This compound in the Development of Chemosensors and Probes (Excluding Bio-sensing applications)

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as a change in color or fluorescence. researchgate.netnih.gov The design of a chemosensor typically involves a receptor unit that selectively binds the analyte and a signaling unit that transduces the binding event into an observable output. mdpi.com

The this compound scaffold can be functionalized to create chemosensors for various analytes. The aldehyde group is a particularly useful handle for introducing a receptor moiety. For instance, condensation of the aldehyde with a molecule containing a known ionophore could lead to a sensor for a specific metal ion.

The naphthoate portion of the molecule possesses inherent fluorescence properties, which can be modulated upon analyte binding. This change in fluorescence intensity or wavelength can serve as the signaling mechanism. The development of such probes has been a significant area of research, with various fluorophores being employed for the detection of a wide range of analytes. researchgate.netbohrium.com

For example, a chemosensor for a particular metal ion could be designed by incorporating a specific binding site for that ion into the this compound structure. Upon binding of the metal ion, the electronic properties of the molecule would be perturbed, leading to a change in its fluorescence emission. This would provide a direct and sensitive method for the detection of the target analyte in non-biological samples.

Detection of Specific Chemical Species

No research is currently available that investigates the use of this compound for the detection of specific chemical species.

Exploration of Optical or Electrochemical Response

There are no published studies focusing on the optical or electrochemical response of this compound.

Applications of this compound in Materials Science Research

Monomer in Polymer Synthesis (If applicable)

There is no information available regarding the use of this compound as a monomer in polymer synthesis.

Components in Self-Assembled Systems

No studies have been found that describe the incorporation of this compound into self-assembled systems.

Studies on Photophysical Properties and Photoreactivity of this compound

Detailed studies on the photophysical properties and photoreactivity of this compound are not available in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 2 Formylphenyl 1 Naphthoate

Integration of 2-Formylphenyl 1-naphthoate (B1232437) into Flow Chemistry Protocols

The adoption of flow chemistry for the synthesis of 2-Formylphenyl 1-naphthoate and its derivatives presents a significant leap forward in chemical manufacturing. organic-chemistry.org Flow chemistry, the process of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch production, including enhanced heat and mass transfer, improved reaction control, and greater safety, particularly when handling hazardous reagents and intermediates. organic-chemistry.org

The integration of this compound into flow chemistry setups is anticipated to enable more efficient and scalable production. Key parameters in a flow chemistry system that would be optimized for the synthesis of this compound include the choice of pumps (e.g., piston, syringe), reactor type (e.g., coil, packed-bed), and the use of back-pressure regulators to control system pressure. organic-chemistry.org This approach would facilitate multistep, telescoped reactions and in-line downstream processing and analysis. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | Superior due to high surface-area-to-volume ratio |

| Mass Transfer/Mixing | Often inefficient, can lead to side reactions | Highly efficient and controlled |

| Scalability | Difficult and often requires re-optimization | Straightforward by extending reaction time or using parallel reactors |

| Safety | Higher risk with hazardous materials | Improved due to small reaction volumes and better control |

| Reproducibility | Can be variable between batches | High degree of reproducibility |

Exploration of Sustainable Synthesis and Derivatization Strategies

A strong emphasis is being placed on developing green and sustainable methods for the synthesis and derivatization of this compound. This aligns with the broader push in organic chemistry to reduce environmental impact. acs.org Research is focused on replacing hazardous solvents, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), with more benign alternatives like bio-based solvents. acs.org

One promising eco-friendly approach involves metal-free, one-pot reactions. nih.gov For instance, a mild and efficient methodology has been developed for synthesizing various naphthoate derivatives through a sequential addition/oxidation process. nih.gov This method utilizes alcohols as both the solvent and a nucleophile, avoiding the need for metal catalysts. nih.gov Such strategies not only reduce the environmental footprint but can also lead to higher yields and simpler purification processes.

Development of Advanced Analytical Methods for Trace Analysis in Complex Matrices (Non-Biological)

The ability to detect minute quantities of this compound and related compounds in complex, non-biological matrices is crucial for environmental monitoring and quality control in materials science. Advanced analytical techniques are being developed to meet this need.

One innovative approach involves the use of modified nanomaterials for preconcentration. For example, nanometer-sized titanium dioxide (TiO2) modified with 1-hydroxy-2-naphthoic acid has been shown to effectively enrich trace amounts of p-nitrophenol from water samples, a technique that could be adapted for this compound. rsc.org This method significantly lowers the detection limit when coupled with spectrophotometry. rsc.org The development of such sensitive and selective methods is essential for understanding the environmental fate and potential impact of this class of compounds.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

This compound and its derivatives are poised to play a significant role at the intersection of organic synthesis and materials science. ambeed.combldpharm.com Naphthalene-based compounds are integral to the development of synthetic plastics, organic semiconductor materials, and optics. nih.gov The unique structural and electronic properties of this compound make it an attractive building block for novel materials.

Future research will likely focus on incorporating this molecule into polymers and other advanced materials to tailor their optical and electronic properties. The field of on-surface synthesis, where chemical reactions are conducted directly on a solid surface, offers a powerful platform for creating new organic materials and nanoarchitectures from precursors like this compound. nih.gov This bottom-up approach allows for precise control over the structure and function of the resulting materials. nih.gov

Theoretical Predictions Guiding Novel Reactivity and Applications

Computational chemistry and theoretical predictions are becoming indispensable tools for guiding the discovery of new reactions and applications for this compound. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms and predict the reactivity of the molecule. ekb.egresearchgate.net

By modeling the electronic structure and energetic pathways of potential reactions, researchers can identify promising new synthetic routes and predict the properties of novel derivatives. ekb.egresearchgate.net For instance, DFT studies have been successfully used to understand the cyclization of related compounds to form substituted naphthoates. researchgate.net This predictive power can significantly accelerate the research and development process, allowing for a more targeted and efficient exploration of the chemical space surrounding this compound. Theoretical calculations can also help in understanding and predicting the properties of materials derived from this compound. ekb.eg

Q & A

Q. How to address low yields in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.